6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C18H14ClNO3. It is a derivative of quinoline, a structure known for its wide range of biological and pharmaceutical applications. This compound is characterized by the presence of a chloro group at the 6th position, an ethoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (32777 g/mol) and its lipophilic nature suggest that it may have good bioavailability .
Result of Action
Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been shown to inhibit alkaline phosphatases, which are enzymes involved in dephosphorylation reactions . The compound’s interaction with these enzymes can lead to changes in cellular signaling and metabolic pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of alkaline phosphatases by binding to their active sites . This inhibition can result in the accumulation of phosphorylated substrates, affecting various cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that quinoline derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in different cellular compartments can affect its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. Another method is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a β-ketoester.
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are favored due to their high efficiency and selectivity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylate derivatives.
Reduction: The chloro group can be reduced to form 6-hydroxyquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinoline-4-carboxylate derivatives.
Reduction: 6-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(4-ethoxyphenyl)quinoline-3-carboxylic acid
Uniqueness
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position of the phenyl ring enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. Additionally, the chloro group at the 6th position of the quinoline ring contributes to its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(21)22)14-9-12(19)5-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXCIVKCYOOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401846 | |
Record name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897560-18-8 | |
Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897560-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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